An In-depth Technical Guide to the Physicochemical Properties of H-Val-Gln-OH
An In-depth Technical Guide to the Physicochemical Properties of H-Val-Gln-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Gln-OH, also known as Valyl-glutamine, is a dipeptide composed of the amino acids L-valine and L-glutamine. Dipeptides are of significant interest in drug development and various fields of biomedical research due to their role as signaling molecules, their potential as therapeutic agents, and their involvement in cellular metabolism. Understanding the physicochemical properties of H-Val-Gln-OH is fundamental for its synthesis, formulation, and for elucidating its biological function and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of H-Val-Gln-OH, detailed experimental protocols for their determination, and relevant biological pathway information.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of H-Val-Gln-OH is presented below. For comparative purposes, the properties of its constituent amino acids, L-valine and L-glutamine, are also included.
Table 1: General and Computed Physicochemical Properties of H-Val-Gln-OH
| Property | Value | Source |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem[1] |
| Molecular Weight | 245.28 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | PubChem[1] |
| InChI Key | XXDVDTMEVBYRPK-XPUUQOCRSA-N | PubChem[1] |
| Computed LogP | -3.65 | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
Table 2: Experimental Physicochemical Properties of Constituent Amino Acids
| Property | L-Valine | L-Glutamine |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₀N₂O₃ |
| Molecular Weight | 117.15 g/mol | 146.14 g/mol |
| Melting Point | 315 °C (decomposes) | 185 °C (decomposes) |
| Water Solubility | 88.5 g/L at 25 °C | 36 g/L at 25 °C |
| pKa (α-carboxyl) | 2.29 | 2.17 |
| pKa (α-amino) | 9.74 | 9.13 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of dipeptides like H-Val-Gln-OH are crucial for research and development. Below are protocols for measuring melting point, water solubility, and pKa values.
Determination of Melting Point using Fast Scanning Calorimetry (FSC)
Many peptides decompose upon heating, making traditional melting point determination challenging. Fast Scanning Calorimetry (FSC) is a suitable alternative.
Methodology:
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Sample Preparation: A minute amount of the dipeptide is placed on the sensor of the Fast Scanning Calorimeter.
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Instrumentation: A Mettler Toledo Flash DSC1 or equivalent, equipped with a thin-film chip sensor, is utilized.
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Measurement Procedure: The measurement is typically divided into three stages:
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Initial Heating: The sample is rapidly heated to a temperature above its expected melting point to erase its thermal history.
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Controlled Cooling: The sample is cooled at a controlled, high rate to promote crystallization.
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Measurement Heating: The sample is heated at a high, controlled rate, and the heat flow is measured as a function of temperature. The melting point is identified as the peak of the melting endotherm.
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Data Analysis: The onset temperature of the melting peak is extrapolated as a function of the heating rate to obtain the melting temperature at a zero heating rate.
Determination of Water Solubility using Gravimetric Method
The gravimetric method is a straightforward approach to determine the solubility of a compound in a specific solvent.
Methodology:
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Sample Preparation: An excess amount of H-Val-Gln-OH is added to a known volume of purified water in a sealed container (e.g., an Eppendorf tube).
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Equilibration: The mixture is agitated (e.g., shaken at a constant speed) at a controlled temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The saturated solution is centrifuged to pellet the undissolved solid.
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Sample Collection: A known volume of the clear supernatant is carefully collected.
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Solvent Evaporation: The solvent from the collected supernatant is evaporated under controlled conditions (e.g., using a vacuum concentrator or by drying in an oven at a temperature that does not degrade the solute).
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Mass Determination: The mass of the remaining solid is accurately weighed.
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Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
Methodology:
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Solution Preparation: A standard solution of H-Val-Gln-OH (e.g., 0.01 M) is prepared in purified water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
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Titration Setup: A known volume of the dipeptide solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
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Titration: The strong base is added to the dipeptide solution in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.
Biological Context: Glutamine and mTOR Signaling
While specific signaling pathways directly initiated by H-Val-Gln-OH are not well-documented, the biological activity of its constituent amino acid, glutamine, is extensive. Glutamine plays a critical role in cellular metabolism and signaling, particularly through the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.
Glutamine enters the cell via transporters and is converted to glutamate, which can then be further metabolized to α-ketoglutarate, a key intermediate in the TCA cycle. This metabolic flux is sensed by the mTORC1 complex. The activation of mTORC1 by glutamine and other amino acids leads to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of the dipeptide H-Val-Gln-OH. While specific experimental data for the dipeptide are limited, the properties of its constituent amino acids offer valuable insights. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to characterize this and other dipeptides. Furthermore, the contextualization of glutamine's role in the critical mTOR signaling pathway highlights the potential biological significance of H-Val-Gln-OH and underscores the importance of further research into its specific functions.
